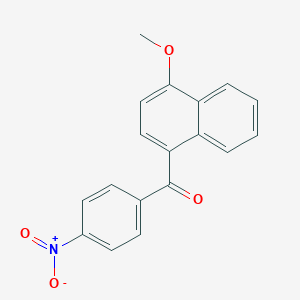![molecular formula C25H17NO4 B414324 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one CAS No. 331275-21-9](/img/structure/B414324.png)
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[1,3]dioxole moiety, an acryloyl group, and a quinolin-2-one core, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinolin-2-one synthesis: The quinolin-2-one core can be synthesized via a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-one derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Applications De Recherche Scientifique
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Mécanisme D'action
The mechanism by which 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The compound’s antimicrobial action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar anticancer activity.
Quinoline-1,3-benzodioxole chalcones: These compounds exhibit nonlinear optical properties and have been studied for their potential in photonic applications.
Uniqueness
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one is unique due to its combination of structural features, which confer a wide range of chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-20(12-10-16-11-13-21-22(14-16)30-15-29-21)24-23(17-6-2-1-3-7-17)18-8-4-5-9-19(18)26-25(24)28/h1-14H,15H2,(H,26,28)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDPOUQZYMNPT-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-[4-(morpholin-4-yl)phenyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B414244.png)
![2-chloro-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B414245.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414246.png)

![N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B414250.png)
![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414251.png)

![DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414254.png)

![methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B414259.png)


![4-[(2-{2-chloro-5-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B414264.png)
